2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid
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Overview
Description
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of a trifluoromethyl group. The final step involves the addition of a propanoic acid moiety under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biological pathways by interacting with enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic acid: Similar in structure but lacks the trifluoromethyl and pyrazole groups.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid is unique due to the combination of its bromine, trifluoromethyl, and pyrazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H6BrF3N2O2 |
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Molecular Weight |
287.03 g/mol |
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-3(6(14)15)13-2-4(8)5(12-13)7(9,10)11/h2-3H,1H3,(H,14,15) |
InChI Key |
WMDRISUKVUGAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)Br |
Origin of Product |
United States |
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